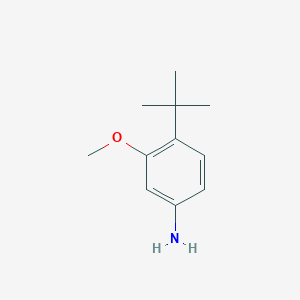
1-Lauryl-2,3-distearin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the TAG Mixed FA category and is known for its unique chemical structure and properties . This compound is widely used in various scientific and industrial applications due to its stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Lauryl-2,3-distearin can be synthesized through esterification reactions involving stearic acid and lauric acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale esterification processes. The raw materials, stearic acid and lauric acid, are reacted in the presence of catalysts in large reactors. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Lauryl-2,3-distearin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction is typically carried out under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound. The reaction conditions are carefully controlled to achieve the desired reduction without affecting the compound’s stability.
Substitution: Substitution reactions involving halogens or other functional groups can be performed using reagents like halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
1-Lauryl-2,3-distearin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying esterification and triglyceride reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of triglycerides in cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including drug delivery systems.
Industry: this compound is used in the production of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Lauryl-2,3-distearin involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating lipid metabolism and influencing cellular processes. It interacts with enzymes involved in lipid synthesis and degradation, affecting the overall lipid homeostasis in cells.
Comparaison Avec Des Composés Similaires
1-Lauryl-2,3-distearin can be compared with other similar triglyceride compounds, such as:
Tristearin: Unlike this compound, tristearin is composed of three stearic acid molecules.
1,2-Dipalmitoyl-3-stearoylglycerol: This compound contains palmitic acid and stearic acid, offering distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of lauric acid and stearic acid, providing a balance of properties that are advantageous for specific applications .
Propriétés
IUPAC Name |
(3-dodecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQQLZOJRAJYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)








![[4-[3,5-bis[4-(hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)

